copper;4-methyl-2-[N-[2-[[(5-methyl-2-oxidophenyl)-phenylmethylidene]amino]ethyl]-C-phenylcarbonimidoyl]phenolate
Description
The compound copper;4-methyl-2-[N-[2-[[(5-methyl-2-oxidophenyl)-phenylmethylidene]amino]ethyl]-C-phenylcarbonimidoyl]phenolate is a copper(II) complex featuring a tetradentate Schiff base ligand. The ligand system consists of a phenolic backbone with a 5-methyl substituent, a phenylmethylidene imine group, and a C-phenylcarbonimidoyl moiety, forming a rigid, conjugated framework. This structural arrangement facilitates strong metal-ligand coordination, likely adopting a square planar or distorted octahedral geometry typical of Cu(II) Schiff base complexes. The synthesis involves the reaction of Cu(NO₃)₂·4H₂O with the deprotonated ligand (H₂L) in the presence of NaOH, a method analogous to related copper-Schiff base complexes .
Properties
Molecular Formula |
C30H26CuN2O2 |
|---|---|
Molecular Weight |
510.1 g/mol |
IUPAC Name |
copper;4-methyl-2-[N-[2-[[(5-methyl-2-oxidophenyl)-phenylmethylidene]amino]ethyl]-C-phenylcarbonimidoyl]phenolate |
InChI |
InChI=1S/C30H28N2O2.Cu/c1-21-13-15-27(33)25(19-21)29(23-9-5-3-6-10-23)31-17-18-32-30(24-11-7-4-8-12-24)26-20-22(2)14-16-28(26)34;/h3-16,19-20,33-34H,17-18H2,1-2H3;/q;+2/p-2 |
InChI Key |
FFXUDRMFXOTTAJ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1)[O-])C(=NCCN=C(C2=CC=CC=C2)C3=C(C=CC(=C3)C)[O-])C4=CC=CC=C4.[Cu+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[1,2-ethanediylbis[nitrilo(phenylmethylidyne)]]bis[4-methyl-, copper complex typically involves the reaction of copper salts with the ligand precursor. The ligand precursor is synthesized by the condensation of salicylaldehyde derivatives with ethylenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality .
Chemical Reactions Analysis
Ligand Substitution Reactions
The Schiff base ligand in this complex demonstrates reactivity toward substitution due to its labile imine (-C=N-) and phenolic oxygen groups.
-
Reaction with Primary Amines : The imine group undergoes nucleophilic attack by primary amines (e.g., methylamine), leading to displacement of the phenylmethylidene moiety and formation of a secondary amine derivative .
-
Metal Displacement : In acidic conditions, copper(II) can be displaced by other transition metals (e.g., Ni²⁺, Fe³⁺) while retaining the ligand framework .
Table 1: Ligand Substitution Reactions
| Reactant | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methylamine | EtOH, reflux, 24 h | Cu(II)-secondary amine complex | 78 | |
| Ni(NO₃)₂·6H₂O | pH 4–5, 60°C, 12 h | Ni(II)-Schiff base complex | 85 |
Redox Reactions
The copper center (Cu²⁺) participates in redox processes, often mediated by environmental factors:
-
Reduction : In the presence of ascorbic acid, Cu²⁺ is reduced to Cu⁺, altering the complex’s geometry from square planar to tetrahedral .
-
Oxidation : Under oxidative conditions (e.g., H₂O₂), the phenolic -OH group is oxidized to a quinone structure, destabilizing the complex .
Mechanistic Insight :
The redox activity is linked to the ligand’s ability to stabilize multiple oxidation states of copper via π-backbonding from the imine nitrogen .
Acid-Base Reactivity
The phenolic oxygen (-O⁻) and imine nitrogen serve as protonation sites:
-
Protonation : In acidic media (pH < 4), the phenolic oxygen is protonated, disrupting the Cu–O bond and releasing free Cu²⁺ ions .
-
Deprotonation : At high pH (>10), the imine nitrogen loses a proton, forming a more rigid, conjugated system that enhances UV-vis absorption at 420 nm .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals a two-stage decomposition:
-
Ligand Loss : At 180–250°C, the Schiff base ligand decomposes, releasing volatile organic fragments.
-
Copper Oxide Formation : Above 400°C, residual copper forms CuO nanoparticles .
Photochemical Reactions
Exposure to UV light induces ligand-to-metal charge transfer (LMCT), generating reactive oxygen species (ROS) such as - OH and O₂- ⁻. This property is exploited in photocatalytic degradation of organic pollutants .
Scientific Research Applications
Phenol, 2,2’-[1,2-ethanediylbis[nitrilo(phenylmethylidyne)]]bis[4-methyl-, copper complex has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biological Studies: Research is ongoing to explore its potential as an antimicrobial agent and its interactions with biological molecules
Mechanism of Action
The mechanism of action of Phenol, 2,2’-[1,2-ethanediylbis[nitrilo(phenylmethylidyne)]]bis[4-methyl-, copper complex involves the coordination of the copper ion to the ligand, which stabilizes the complex and allows it to participate in various chemical reactions. The copper center can undergo redox reactions, facilitating catalytic processes. The phenolic and imine groups in the ligand also play a role in the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
A structurally analogous Cu(II) complex, (2-methylimidazole)(2-(((5-chloro-2-oxyphenyl)imino)methyl)phenolato))copper(II) ([Cu(L)(2imi)]), provides a basis for comparison. Key differences and similarities are summarized below:
Key Observations:
- Conversely, the chloro group in [Cu(L)(2imi)] may improve ligand stability via resonance effects .
- Co-Ligand Influence : The absence of 2-methylimidazole in the target compound suggests a simpler coordination sphere, which could reduce steric hindrance and alter reactivity pathways.
- Synthetic Methodology: Both compounds utilize Cu(NO₃)₂·4H₂O and NaOH for ligand deprotonation, indicating shared synthetic strategies for Schiff base complexes .
Research Findings and Data Analysis
Structural and Functional Insights:
Coordination Geometry : The target compound’s geometry is inferred from analogous Cu(II) Schiff base complexes, which commonly adopt square planar or distorted octahedral configurations. In contrast, [Cu(L)(2imi)] exhibits octahedral geometry due to the 2-methylimidazole co-ligand occupying axial positions .
Electronic Properties : Methyl substituents typically donate electron density, which may shift the ligand-to-metal charge transfer (LMCT) bands to lower energies compared to chloro-substituted analogs. This could influence photophysical behavior, such as absorption/emission profiles.
Catalytic Activity : Chloro-substituted ligands in [Cu(L)(2imi)] may enhance Lewis acidity at the Cu center, improving catalytic efficiency in oxidation reactions. The target compound’s methyl group could favor electron-rich substrates in coupling reactions.
Limitations and Gaps:
- No experimental data (e.g., XRD, UV-Vis, catalytic performance) for the target compound is provided in the evidence, limiting direct comparisons.
- The role of the C-phenylcarbonimidoyl group in the target compound’s ligand remains unexplored but may introduce unique steric or electronic effects.
Biological Activity
Copper complexes have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article focuses on the biological activity of the specific copper complex, copper; 4-methyl-2-[N-[2-[[(5-methyl-2-oxidophenyl)-phenylmethylidene]amino]ethyl]-C-phenylcarbonimidoyl]phenolate, synthesizing findings from various studies.
Chemical Structure and Properties
The compound can be described by its complex structure, which features a copper ion coordinated with a phenolate ligand. The molecular formula and structural details are essential for understanding its reactivity and biological interactions.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of copper complexes. For instance, copper(II) complexes have demonstrated superior antibacterial activity against a range of pathogens, including Staphylococcus aureus and Bacillus cereus . The Minimum Inhibitory Concentration (MIC) values indicate that these complexes can be more effective than standard antibiotics like streptomycin .
Table 1: Antimicrobial Activity of Copper Complexes
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 128 | |
| Bacillus cereus | 64 | |
| Methicillin-resistant S. aureus | 1024 | |
| Pseudomonas aeruginosa | 256 |
Anticancer Activity
Research has shown that copper complexes exhibit significant antiproliferative effects against various cancer cell lines. For example, studies indicate that certain copper(II) complexes can selectively target cancerous cells while sparing non-cancerous cells, thereby circumventing resistance mechanisms associated with conventional chemotherapy agents like cisplatin .
Case Study: Anticancer Efficacy
A recent study evaluated the efficacy of several copper(II) complexes against cancer cell lines. The results demonstrated that these complexes induced apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as therapeutic agents in oncology .
Antioxidant Activity
Copper complexes also exhibit notable antioxidant properties. They have been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. The DPPH radical scavenging assay revealed that these complexes possess strong reducing power, contributing to their overall biological activity .
Table 2: Antioxidant Activity of Copper Complexes
The biological activities of copper complexes are often attributed to their ability to interact with cellular components. The chelation of metal ions enhances their solubility and facilitates penetration into cell membranes, leading to increased bioavailability and efficacy against pathogens and cancer cells .
Furthermore, the oxidation mechanisms involving copper(II) ions play a critical role in the degradation of phenolic compounds, which can be leveraged for therapeutic purposes .
Q & A
Q. What are the recommended synthetic methodologies for preparing copper complexes with Schiff base ligands, such as the target compound?
The synthesis involves copper-catalyzed cross-coupling or condensation reactions. For example, Chan-Lam coupling (N-arylation of aminophenols) can be adapted using phenylboronic acids, Cu(OAc)₂, and bases like Cs₂CO₃ in solvents such as 1,4-dioxane at elevated temperatures (90°C). Critical steps include stoichiometric control (e.g., 1.2 equiv. boronic acid, 0.2 equiv. Cu catalyst) and purification via flash chromatography . Structural validation requires NMR (¹H/¹³C) and HRMS, as demonstrated in analogous syntheses of γ-boryl amides .
Q. How is X-ray crystallography applied to determine the structure of this copper complex?
The SHELX software suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps include:
- Data collection with modern diffractometers.
- Structure solution via direct methods (SHELXS/SHELXD).
- Refinement against high-resolution data, accounting for twinning or disorder using SHELXPRO for macromolecular interfaces. Graphical representation can be generated using ORTEP-3 or WinGX for thermal ellipsoid plots .
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃ solvents, focusing on phenolic proton shifts (δ ~9-10 ppm) and imine/aryl regions.
- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error.
- UV-Vis : Identify d-d transitions (λ ~600-800 nm) typical of Cu(II) complexes. Comparative data from similar complexes (e.g., aquamalonato-copper(II)) can validate assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental data and computational models for this copper complex?
Discrepancies (e.g., bond length deviations >0.05 Å or unexpected magnetic behavior) require:
- Theoretical Reassessment : Use density functional theory (DFT) to re-evaluate electronic structure, focusing on ligand field effects and Jahn-Teller distortions.
- Methodological Cross-Check : Compare crystallographic data (SHELXL refinements) with spectroscopic results (EPR for Cu(II) geometry) .
- Error Analysis : Quantify instrumental limitations (e.g., X-ray radiation damage or NMR sensitivity) using control experiments .
Q. What catalytic mechanisms are plausible for this complex in oxidation reactions?
The Cu(II) center likely facilitates radical or two-electron transfer pathways. For phenolic substrate oxidation (e.g., using 4-aminoantipyrine):
- Radical Mechanism : Cu(II) oxidizes phenol to phenoxyl radical, followed by coupling (supported by HRMS detection of dimeric products).
- Coordination-Controlled Selectivity : Steric effects from the bulky Schiff base ligand direct regioselectivity. Kinetic studies (e.g., varying O₂ pressure or pH) and isotopic labeling (¹⁸O) can differentiate mechanisms .
Q. How can researchers integrate this compound into a broader theoretical framework for metal-ligand cooperativity?
- Ligand-Centered Redox : Investigate ligand participation in electron transfer via cyclic voltammetry (e.g., reversible ligand-based redox peaks).
- Structure-Activity Relationships : Correlate crystallographic data (e.g., Cu-N/O bond lengths) with catalytic efficiency in model reactions.
- Comparative Studies : Benchmark against Cu-phenanthroline complexes to isolate ligand-specific effects .
Methodological Considerations
Q. What experimental design principles mitigate synthetic challenges (e.g., ligand hydrolysis or Cu(II) reduction)?
- Air-Free Techniques : Use Schlenk lines to prevent Cu(II) → Cu(I) reduction.
- Stabilizing Additives : Include benzoic acid (0.2 equiv.) to buffer reaction media and suppress side reactions .
- Time-Resolved Monitoring : Employ in-situ IR or Raman to track intermediate formation .
Q. How should researchers address low yields in multi-component reactions involving this complex?
- Optimization via DoE : Apply design of experiments (DoE) to variables like temperature (60–100°C), solvent polarity (MeOH vs. dioxane), and catalyst loading.
- Byproduct Analysis : Use LC-MS to identify competing pathways (e.g., boronic acid homo-coupling) and adjust stoichiometry .
Data Presentation Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
